Sofalcone-d4

Description

Significance of Deuterated Analogues in Pharmaceutical Research

Deuterium (B1214612), a stable isotope of hydrogen, has garnered considerable attention in pharmaceutical research. acs.orgpharmaffiliates.com The substitution of hydrogen with deuterium, a process known as deuteration, can have a profound impact on a molecule's properties. nih.gov One of the most significant consequences of deuteration is the kinetic isotope effect (KIE). acs.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. ijeat.org This can lead to a slower rate of metabolism, which in turn can enhance a drug's pharmacokinetic profile. nih.govijeat.org

Key advantages of using deuterated analogues in pharmaceutical research include:

Enhanced Metabolic Stability: By strategically replacing hydrogen atoms at sites of metabolic attack with deuterium, the metabolic breakdown of a drug can be slowed. pharmaffiliates.comijeat.org This can lead to a longer half-life and increased exposure of the body to the active drug. acs.orgijeat.org

Improved Pharmacokinetic Profiles: A slower metabolism can result in reduced clearance rates and extended half-lives of drugs. symeres.comnih.gov This may allow for less frequent dosing, improving patient compliance. ijeat.org

Use as Internal Standards: Deuterated compounds are widely used as internal standards in bioanalytical studies, particularly in mass spectrometry-based quantification. pharmaffiliates.comresearchgate.net Their similar chemical behavior to the unlabeled analyte, combined with their distinct mass, allows for accurate and precise measurement of the analyte's concentration in biological samples.

Overview of Sofalcone (B1681905) as a Chalcone (B49325) Derivative in Medicinal Chemistry

Sofalcone is a synthetic derivative of sophoradin, a compound isolated from the plant Sophora subprostrata. patsnap.com It belongs to the chalcone class of compounds, which are characterized by a 1,3-diaryl-2-propen-1-one scaffold. nih.govnih.govnih.gov Chalcones are naturally occurring precursors to flavonoids and isoflavones and are known for their diverse biological activities. nih.govajprd.com

Sofalcone has been used as a gastroprotective agent, particularly for the treatment of gastritis and gastric ulcers. patsnap.comnih.govahajournals.org Its mechanism of action is multifaceted, involving the enhancement of the gastric mucosal barrier through increased mucus and bicarbonate secretion. patsnap.compatsnap.com It also exhibits anti-inflammatory and antioxidant properties. patsnap.compatsnap.com Research has shown that Sofalcone can activate the Nrf2-HO-1 pathway, a key cytoprotective and anti-inflammatory signaling cascade. nih.govimrpress.comimrpress.com

Table 1: Physicochemical Properties of Sofalcone

| Property | Value |

| Chemical Formula | C27H30O6 |

| Molecular Weight | 450.5 g/mol |

| Class | Chalcone |

| Mechanism of Action | Enhances gastric mucosal defense, anti-inflammatory, antioxidant |

| Data sourced from PubChem CID 5282219 nih.gov |

Rationale for the Application of Sofalcone-d4 in Academic Research

The deuterated analogue of Sofalcone, this compound, serves as a critical tool in academic research, primarily due to the principles of stable isotope labeling discussed earlier. The rationale for its application is centered on its use as an internal standard for quantitative analysis and for studying the pharmacokinetics and metabolism of Sofalcone.

In research settings, accurately quantifying the concentration of Sofalcone in biological matrices such as plasma, urine, or tissue homogenates is essential for understanding its pharmacological effects. This compound, with its four deuterium atoms, has a molecular weight that is 4 units higher than that of Sofalcone. This mass difference allows it to be easily distinguished from the unlabeled Sofalcone in a mass spectrometer.

When used as an internal standard, a known amount of this compound is added to the biological sample containing an unknown amount of Sofalcone. During sample preparation and analysis, any loss of the analyte (Sofalcone) will be mirrored by a proportional loss of the internal standard (this compound). By measuring the ratio of the mass spectrometric signal of Sofalcone to that of this compound, a highly accurate and precise quantification of Sofalcone can be achieved. This is a standard practice in pharmacokinetic studies to determine parameters such as half-life, clearance, and volume of distribution.

Furthermore, the use of this compound can aid in metabolic studies. By administering a mixture of Sofalcone and this compound, researchers can track the metabolic fate of the compound. The isotopic signature of the deuterated compound allows for the clear identification of its metabolites, helping to elucidate the metabolic pathways of Sofalcone.

Table 2: Applications of this compound in Research

| Application | Description |

| Internal Standard | Used for accurate quantification of Sofalcone in biological samples during pharmacokinetic and bioequivalence studies. |

| Metabolic Studies | Aids in the identification and tracking of Sofalcone metabolites to understand its metabolic pathways. |

| Tracer Studies | Can be used to trace the absorption, distribution, and excretion of Sofalcone within a biological system. |

This compound, as a deuterated analogue of the gastroprotective agent Sofalcone, exemplifies the critical role of stable isotope-labeled compounds in modern biomedical research. Its primary application as an internal standard enables precise and reliable quantification of Sofalcone in complex biological matrices, which is fundamental for detailed pharmacokinetic and metabolic investigations. The insights gained from such studies are invaluable for understanding the therapeutic potential and disposition of Sofalcone, thereby facilitating further research and development in the field of medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H30O6 |

|---|---|

Molecular Weight |

454.5 g/mol |

IUPAC Name |

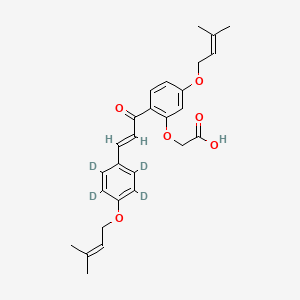

2-[5-(3-methylbut-2-enoxy)-2-[(E)-3-[2,3,5,6-tetradeuterio-4-(3-methylbut-2-enoxy)phenyl]prop-2-enoyl]phenoxy]acetic acid |

InChI |

InChI=1S/C27H30O6/c1-19(2)13-15-31-22-8-5-21(6-9-22)7-12-25(28)24-11-10-23(32-16-14-20(3)4)17-26(24)33-18-27(29)30/h5-14,17H,15-16,18H2,1-4H3,(H,29,30)/b12-7+/i5D,6D,8D,9D |

InChI Key |

GFWRVVCDTLRWPK-RLUGQMJKSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1/C=C/C(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)O)[2H])[2H])OCC=C(C)C)[2H] |

Canonical SMILES |

CC(=CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)O)C |

Origin of Product |

United States |

Synthesis and Isotopic Labeling of Sofalcone D4

Synthetic Pathways for Sofalcone (B1681905)

The synthesis of the parent compound, Sofalcone, is a prerequisite for understanding the introduction of deuterium (B1214612) labels. The approaches generally involve building the characteristic chalcone (B49325) scaffold and then modifying it to achieve the final complex structure.

Claisen-Schmidt Condensation Approaches

The core of the Sofalcone molecule is a chalcone structure, which is most commonly synthesized via the Claisen-Schmidt condensation. frontiersin.orgjchemrev.com This reaction involves the base-catalyzed condensation of an appropriate aromatic aldehyde with an aryl methyl ketone. jchemrev.comnih.gov For Sofalcone, this typically means reacting a substituted benzaldehyde (B42025) with a substituted acetophenone. google.comchinjmap.com

The reaction is versatile, with various catalysts and conditions being employed to optimize yields. While strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent are traditional, other catalysts such as barium hydroxide (Ba(OH)₂) have also been used effectively. jchemrev.com The choice of catalyst and reaction conditions can be influenced by the specific substituents on the aromatic rings of the starting materials. frontiersin.org In the context of Sofalcone synthesis, a key Claisen-Schmidt condensation step involves the reaction between p-hydroxybenzaldehyde and 2,4-dihydroxyacetophenone under alkaline conditions to produce 2',4,4'-Trihydroxychalcone, a crucial intermediate. google.com

Multi-step Chemical Synthesis Routes

The complete synthesis of Sofalcone from basic starting materials is a multi-step process. libretexts.orgvapourtec.com One documented pathway shortens the process to three main steps, enhancing efficiency and yield. google.com This route begins with the aforementioned Claisen-Schmidt condensation to form the trihydroxychalcone intermediate.

The subsequent steps involve targeted alkylation reactions. The key steps in a representative synthesis are outlined below:

| Step | Reactants | Key Reagent(s) | Product | Purpose |

| 1 | p-Hydroxybenzaldehyde + 2,4-Dihydroxyacetophenone | Alkaline Catalyst (e.g., KOH) | 2',4,4'-Trihydroxychalcone | Forms the basic chalcone backbone. |

| 2 | 2',4,4'-Trihydroxychalcone | 1-bromo-3-methyl-2-butene | 2'-Hydroxy-4,4'-bis(3-methyl-2-butenyloxy)chalcone | Adds the two prenyl groups to the hydroxyls on the aromatic rings. |

| 3 | 2'-Hydroxy-4,4'-bis(3-methyl-2-butenyloxy)chalcone | Ethyl bromoacetate, Potassium carbonate | Sofalcone | Adds the carboxymethoxy group to the final remaining hydroxyl group. |

This table outlines a common multi-step synthesis for Sofalcone, starting with a Claisen-Schmidt condensation followed by sequential alkylations. google.com

Methodologies for Deuterium Incorporation in Sofalcone-d4

The introduction of deuterium into the Sofalcone structure to create this compound requires specialized techniques that can precisely place the isotopes. The "d4" designation indicates that four hydrogen atoms in the parent molecule have been replaced with deuterium.

Specific Deuteration Reaction Conditions

A highly effective method for the specific deuteration of chalcones involves the partial deuteration of a corresponding alkyne (a molecule with a carbon-carbon triple bond) precursor. mdpi.comnih.gov This strategy allows for the introduction of two deuterium atoms across the former triple bond, landing them in the α and β positions of the resulting chalcone's enone system. To achieve a "d4" label, this process would likely be applied to a precursor that already contains two deuterium atoms elsewhere, or a different deuteration strategy would be used in conjunction.

Continuous-flow hydrogenation/deuteration systems, such as the H-Cube®, are particularly well-suited for this transformation. ekb.egnih.govjapsonline.com In this setup, a solution of the alkyne precursor is passed through a heated tube packed with a catalyst under a pressurized atmosphere of deuterium gas (D₂), which can be generated on-demand from heavy water (D₂O). mdpi.com This method provides excellent control over reaction parameters to maximize selectivity and prevent over-reduction. nih.gov

| Parameter | Condition | Purpose |

| Deuterium Source | D₂ gas (often from electrolysis of D₂O) | Provides the deuterium isotope for the addition reaction. mdpi.com |

| Catalyst | Lindlar's catalyst or Pd/C | To facilitate the addition of deuterium across the triple bond. The choice affects selectivity. mdpi.com |

| Pressure | Varies (e.g., 1-100 bar) | Higher pressure can increase reaction rate but may reduce selectivity. mdpi.com |

| Temperature | Varies (e.g., 25-100 °C) | Optimized to balance reaction rate and prevent side reactions or catalyst degradation. mdpi.com |

| Flow Rate | Varies | Controls the residence time of the reactant on the catalyst bed, influencing conversion and selectivity. nih.gov |

This table summarizes typical reaction conditions for the continuous-flow deuteration of an alkynone precursor to form a deuterated chalcone.

Discussion of Deuteration Techniques in Chalcone Synthesis

The synthesis of deuterated chalcones like this compound primarily relies on introducing the deuterium atoms at a specific stage of the synthesis. The most precise methods involve creating a precursor that is then subjected to a deuteration reaction.

The deuteration of an alkynone is a powerful technique because it specifically targets the C≡C triple bond to form a dideuterated C=C double bond. mdpi.comnih.gov This process typically proceeds via syn-addition, leading to the initial formation of the (Z)-isomer of the deuterated chalcone. mdpi.com However, this (Z)-isomer often readily converts to the more thermodynamically stable (E)-isomer during workup or purification. mdpi.com

Other strategies for deuterium labeling can include using deuterated starting materials in the Claisen-Schmidt condensation itself or performing hydrogen-deuterium exchange reactions on the final molecule, though the latter can be less specific. For a compound like this compound, a combination of techniques or the use of a specifically synthesized, pre-labeled starting material would be necessary to achieve the desired four-deuterium labeling pattern.

Characterization of Isotopic Purity and Position of Deuterium Labeling in this compound

After synthesis, it is crucial to verify both the isotopic purity (the percentage of molecules that contain the desired number of deuterium atoms) and the exact location of the deuterium labels within the this compound structure. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach for this characterization. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), particularly with a gentle ionization source like electrospray ionization (ESI), is used to determine the isotopic enrichment. rsc.orgresearchgate.net The mass spectrometer separates ions based on their mass-to-charge ratio. By analyzing the resulting isotopic pattern, chemists can quantify the relative abundance of the unlabeled compound (d₀), and the d₁, d₂, d₃, and the desired d₄ isotopologues. researchgate.net This data is used to calculate the isotopic purity of the this compound sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for determining the precise location of the deuterium labels. rsc.orgacs.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will disappear or be significantly reduced in intensity. This provides strong evidence for the position of the label. nih.gov

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. sigmaaldrich.com The ²H NMR spectrum will show signals at chemical shifts characteristic of the deuterium atoms' locations in the molecule, providing direct confirmation of their positions. nih.gov The combination of quantitative ¹H and ²H NMR can yield a highly accurate determination of isotopic abundance at specific sites. nih.gov

| Technique | Information Provided | Details |

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Purity & Enrichment | Measures the mass of the molecule to differentiate between d₀, d₁, d₂, d₃, and d₄ versions and calculates their relative percentages. rsc.orgresearchgate.net |

| ¹H NMR | Position of Deuterium Labels | Confirms the location of deuterium atoms by observing the absence of expected proton signals. nih.gov |

| ²H NMR | Position of Deuterium Labels | Directly detects the deuterium atoms, confirming their chemical environment and location within the molecular structure. sigmaaldrich.com |

This table compares the primary analytical techniques used to confirm the identity and purity of this compound.

Advanced Analytical Methodologies Employing Sofalcone D4

Application of Sofalcone-d4 as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, an internal standard (IS) is a compound added in a constant amount to all samples, including calibrators, quality controls, and unknown specimens, before sample processing. ncn.gov.pl The ideal IS has physicochemical properties that are nearly identical to the analyte of interest. researchgate.net Stable isotope-labeled analogs, such as this compound, are considered the "gold standard" for use as internal standards in LC-MS assays because they exhibit similar extraction recovery, chromatographic retention time, and ionization response to the analyte. researchgate.netwuxiapptec.comtandfonline.com This near-identical behavior allows the SIL-IS to accurately compensate for variations that can occur during the analytical process.

The development of a robust LC-MS/MS method is essential for the accurate quantification of drugs and their metabolites in biological matrices. windows.netnih.gov For Sofalcone (B1681905), highly sensitive and specific methods have been established using LC-MS/MS, often employing a stable isotope-labeled internal standard like this compound to ensure reliability. nih.govresearchgate.net

The process involves several key stages:

Sample Preparation: Extraction of Sofalcone and the this compound internal standard from biological matrices like plasma or urine is typically achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). wuxiapptec.comnih.gov

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase C18 column is commonly used to separate Sofalcone from other endogenous components of the matrix. ijpsr.comresearchgate.net The mobile phase composition is optimized to achieve a good peak shape and retention time. researchgate.net

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, typically operating in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte (Sofalcone) and the internal standard (this compound). For example, a previously reported method for Sofalcone monitored the transition of m/z 449.5 → 313.1. nih.gov A corresponding unique transition would be monitored for this compound.

Method validation is performed according to regulatory guidelines to demonstrate that the analytical method is reliable and reproducible for its intended use. researchgate.net This involves assessing specificity, sensitivity, linearity, accuracy, precision, and stability. nih.gov

| Validation Parameter | Description | Typical Acceptance Criteria / Example Finding |

|---|---|---|

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | A linear calibration curve with a correlation coefficient (R²) > 0.99 is desired. For a Sofalcone assay, linearity was established between 0.5 and 500 ng/mL. nih.gov |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | An LLOQ of 0.5 ng/mL was achieved for Sofalcone in plasma and urine. nih.gov |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Expressed as relative standard deviation (%RSD). | Intra- and inter-day variations should typically be <15% RSD. A Sofalcone assay showed RSD within 13.77% at low concentrations and 8.71% for other samples. nih.gov |

| Accuracy | The closeness of the mean test results obtained by the method to the true concentration of the analyte. Expressed as a percentage of the nominal value. | Mean accuracy should typically be within 85-115%. A Sofalcone assay demonstrated accuracy ranging from 96.21% to 107.33%. nih.gov |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. researchgate.net |

A significant challenge in LC-MS bioanalysis is the "matrix effect," which is the alteration of ionization efficiency by co-eluting compounds from the biological matrix. tandfonline.com This can lead to ion suppression or enhancement, causing variability and inaccuracy in quantification. tandfonline.comnih.gov Instrument fluctuations, such as minor variations in injection volume or mass spectrometer sensitivity over time, can also introduce errors.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these issues. tandfonline.com

Matrix Effect Compensation: Because this compound has nearly identical chemical and physical properties to Sofalcone, it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. wuxiapptec.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix effect is normalized, leading to a more accurate measurement.

Correction for Analyte Loss: this compound also accounts for analyte loss during sample preparation steps, such as extraction and evaporation. nih.gov Since the IS and analyte behave similarly, any loss of the analyte will be mirrored by a proportional loss of the IS, keeping their ratio constant. nih.gov

However, it is important to note that a significant difference in retention time between the deuterated standard and the analyte, sometimes caused by a deuterium (B1214612) isotope effect, can diminish the ability to compensate for matrix effects, especially if the interfering matrix components elute in a narrow band. tandfonline.comnih.gov

By effectively compensating for matrix effects and other procedural and instrumental variations, this compound significantly enhances the precision and reproducibility of the bioanalytical assay. nih.gov The normalization of the analyte response to the internal standard response corrects for random and systematic errors that would otherwise compromise the integrity of the data. This results in lower relative standard deviations (%RSD) for quality control samples and greater confidence in the measured concentrations of Sofalcone in unknown samples. nih.govresearchgate.net The use of an authentic isotope-labeled internal standard is a key factor in developing robust and reliable methods suitable for regulated bioanalysis. nih.gov

Strategies for Compensating for Matrix Effects and Instrument Fluctuations

Spectroscopic Characterization Techniques for Deuterated Analogues

Before a deuterated analogue like this compound can be used as an internal standard, its chemical structure, purity, and the specific location of the deuterium atoms must be unequivocally confirmed. Spectroscopic techniques are essential for this characterization. acs.orgevitachem.com

¹H NMR: A standard proton (¹H) NMR spectrum is used to confirm the primary structure. The chemical shifts, integration, and splitting patterns of the proton signals must match those expected for the Sofalcone molecule, with the exception of the sites where deuterium has been substituted. At the sites of deuteration, the corresponding proton signals will be absent, which is primary evidence of successful labeling. libretexts.org

Deuterium (²H) NMR: A deuterium NMR spectrum can be acquired to directly observe the signals from the deuterium atoms, confirming their presence and chemical environment.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structural assignment and pinpoint the exact location of the deuterium atoms by showing correlations between adjacent protons and between protons and their attached carbons. acs.org

| Technique | Purpose for this compound Characterization | Expected Observation |

|---|---|---|

| ¹H NMR | Confirm overall structure and identify sites of deuteration. | Spectrum matches reference Sofalcone, but signals for protons at the four labeled positions are absent or significantly reduced. |

| ¹³C NMR | Confirm carbon backbone. | Signals for carbons attached to deuterium may show a different splitting pattern (e.g., a triplet) and a slight shift compared to the non-deuterated compound. |

| ²H NMR | Directly detect the deuterium labels. | Signals appear at chemical shifts corresponding to the labeled positions. |

| Mass Spectrometry | Confirm correct mass and isotopic enrichment. | The molecular ion peak appears at a mass 4 Da higher than that of unlabeled Sofalcone. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. 182.160.97 The IR spectrum provides a unique "fingerprint" for a compound, which can be used for structural confirmation by comparing it to a reference spectrum. acs.org182.160.97 For this compound, the IR spectrum would be expected to be very similar to that of Sofalcone, showing characteristic absorption bands for key functional groups such as the carbonyl (C=O) group of the chalcone (B49325) and aromatic C-H bonds. researchgate.net A key difference would be the presence of C-D (carbon-deuterium) stretching and bending vibrations, which occur at lower frequencies than the corresponding C-H vibrations. The appearance of these C-D bands and the shift or disappearance of certain C-H bands provide further confirmation of successful deuteration.

Preclinical Pharmacokinetic and Metabolic Research Utilizing Sofalcone D4

Elucidation of Sofalcone (B1681905) Metabolic Pathways through Deuteration

The use of deuterated compounds like Sofalcone-d4 is a strategic approach to investigate the metabolic pathways of a drug. medchemexpress.com Deuteration can influence the rate of metabolic processes, particularly those involving the cleavage of carbon-hydrogen bonds, a phenomenon known as the kinetic isotope effect. juniperpublishers.com

While specific studies detailing the full metabolite profile of Sofalcone using this compound are not extensively published in the provided search results, the general principles of using deuterated compounds suggest its utility in this area. The stable isotope label allows for the differentiation of the drug and its metabolites from endogenous compounds in biological samples, facilitating their identification by mass spectrometry. Research on Sofalcone has identified that it activates the Nrf2-heme oxygenase-1 (HO-1) pathway. nih.govnih.gov This activation is a key part of its mechanism of action. imrpress.comimrpress.com Studies have shown that Sofalcone induces the expression of HO-1 in various cell types, including gastric epithelial cells. nih.gov

Comparing the metabolism of a deuterated compound to its non-deuterated counterpart can provide insights into the specific metabolic pathways that are sensitive to the kinetic isotope effect. nih.gov For instance, if a primary metabolic route involves the breaking of a carbon-deuterium bond, the rate of that metabolic step will be slower for the deuterated compound compared to the non-deuterated one. juniperpublishers.com This can lead to a "metabolic switching" phenomenon, where alternative metabolic pathways become more prominent for the deuterated compound. While direct comparative metabolic studies for this compound versus Sofalcone were not found in the search results, the principle remains a fundamental application of deuterated compounds in drug metabolism research. juniperpublishers.com

Identification of Sofalcone Metabolites in Preclinical Systems

Preclinical Pharmacokinetic Profiling in Animal Models with this compound as an Internal Standard

This compound is crucial as an internal standard in bioanalytical methods to accurately quantify Sofalcone concentrations in biological matrices from preclinical animal studies. nih.gov This is essential for determining the pharmacokinetic profile of Sofalcone, including its absorption, distribution, and excretion.

The development of robust bioanalytical assays is fundamental to pharmacokinetic research. Liquid chromatography-mass spectrometry (LC-MS) is a commonly employed technique for this purpose. nih.gov In these assays, a known amount of the stable isotope-labeled internal standard, such as this compound, is added to the biological samples (e.g., plasma, urine) before processing. Because the internal standard has nearly identical chemical and physical properties to the analyte (Sofalcone), it experiences similar extraction recovery and ionization efficiency in the mass spectrometer. This allows for accurate quantification of Sofalcone by comparing the peak area ratio of the analyte to the internal standard. While a specific, detailed protocol for a Sofalcone assay using this compound was not available, the general methodology is well-established in the field of bioanalysis.

Table 1: General Parameters for a Bioanalytical LC-MS Method

| Parameter | Description |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Internal Standard | This compound |

| Biological Matrices | Plasma, Urine, Tissues |

| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction |

| Chromatographic Separation | Reversed-phase HPLC column (e.g., C18) |

| Mobile Phase | A mixture of aqueous and organic solvents with modifiers (e.g., formic acid) |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Mass Spectrometry Detection | Multiple Reaction Monitoring (MRM) |

Once a validated bioanalytical method is in place, it can be used to analyze samples from preclinical animal studies to determine the absorption, distribution, and excretion (ADME) of Sofalcone. By measuring the concentration of Sofalcone in plasma over time after administration, key pharmacokinetic parameters can be calculated.

Table 2: Key Pharmacokinetic Parameters Determined Using Bioanalytical Data

| Parameter | Abbreviation | Description |

| Maximum Plasma Concentration | Cmax | The highest concentration of the drug observed in the plasma. |

| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. |

| Area Under the Curve | AUC | The total exposure to the drug over time. |

| Elimination Half-life | t1/2 | The time it takes for the plasma concentration of the drug to decrease by half. |

| Clearance | CL | The volume of plasma cleared of the drug per unit time. |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

Data from urine and feces analysis can provide information on the routes and extent of excretion of the parent drug and its metabolites. While specific ADME data for Sofalcone from studies explicitly using this compound as an internal standard is not detailed in the provided search results, the use of such methods is standard practice in preclinical drug development.

In Vitro Mechanistic Investigations Aided by Sofalcone D4

Studies on Enzyme-Substrate Interactions and Reaction Kinetics

The investigation of how a drug molecule interacts with enzymes is fundamental to understanding its pharmacological action. nih.gov Such studies can reveal the nature of binding, the kinetics of the interaction, and the ultimate effect on enzyme activity.

Investigation of 15-hydroxyprostaglandin dehydrogenase (15-OH-PG-DH) Activity Modulation

Sofalcone (B1681905) has been shown to modulate the activity of 15-hydroxyprostaglandin dehydrogenase (15-OH-PG-DH), an enzyme responsible for the degradation of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2). nih.gov Immunohistochemical studies in rat gastric mucosa revealed that administration of sofalcone led to a decrease in the number of cells stained for 15-HPGD, particularly in surface epithelial cells. nih.gov This reduction in enzyme presence was accompanied by a concurrent increase in PGE2 staining, suggesting that sofalcone increases PGE2 levels by inactivating 15-HPGD. nih.gov

Further kinetic analysis demonstrated that sofalcone inhibits 15-hydroxyprostaglandin-dehydrogenase in a noncompetitive manner with respect to the substrate NAD and in an uncompetitive manner with respect to prostaglandin E1. This dual mode of inhibition highlights a complex interaction with the enzyme. The use of Sofalcone-d4 in such kinetic studies can help to precisely track the metabolic fate of the compound and distinguish it from endogenous molecules, thereby providing clearer results on its direct effects on enzyme activity.

Table 1: Effect of Sofalcone on 15-OH-PG-DH Activity and PGE2 Levels

| Parameter | Observation | Implication | Reference |

| 15-OH-PG-DH Stained Cells | Decreased, especially in surface epithelial cells | Inactivation of the enzyme | nih.gov |

| PGE2 Staining | Increased | Reduced degradation of PGE2 | nih.gov |

| Inhibition Kinetics (vs. NAD) | Noncompetitive | Sofalcone binds to a site other than the NAD binding site | |

| Inhibition Kinetics (vs. PGE1) | Uncompetitive | Sofalcone binds to the enzyme-substrate complex |

Molecular Target Binding and Covalent Adduct Formation Studies

The ability of a compound to form covalent bonds with its molecular targets can lead to prolonged and sometimes irreversible pharmacological effects. nih.gov Sofalcone, and by extension this compound, has been investigated for its capacity to form such adducts, particularly through its chalcone (B49325) scaffold.

Interactions with Kelch-like ECH-associated protein 1 (KEAP1)

A key molecular target of sofalcone is the Kelch-like ECH-associated protein 1 (KEAP1), which acts as a repressor of the transcription factor Nrf2. imrpress.comimrpress.comresearchgate.net The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. researchgate.net Studies have shown that sofalcone disrupts the binding of KEAP1 to Nrf2, leading to the activation of the Nrf2-heme oxygenase-1 (HO-1) pathway. imrpress.comimrpress.com

Biochemical investigations have demonstrated that biotin-tagged sofalcone directly binds to KEAP1. researchgate.netresearchgate.netnih.gov This binding is prevented by pretreatment with sofalcone itself, indicating a specific interaction. researchgate.netnih.gov The covalent nature of this interaction is supported by the fact that it is inhibited by thiol compounds, which can compete for the reactive site on sofalcone. researchgate.netresearchgate.netnih.gov

Examination of Michael Addition Mechanisms of the Chalcone Scaffold

The chalcone scaffold, characterized by an α,β-unsaturated carbonyl system, is a known Michael acceptor. researchgate.netdokumen.pub This chemical feature makes it susceptible to nucleophilic attack, particularly from the thiol groups of cysteine residues in proteins. researchgate.net The interaction between sofalcone and KEAP1 is a prime example of a Michael addition reaction. researchgate.netnih.gov

Experimental evidence shows that sofalcone reacts with nucleophilic thiol compounds to form Michael adducts. researchgate.netresearchgate.netnih.gov A reduced form of sofalcone, where the Michael acceptor is deactivated, fails to exhibit this chemical reactivity and is also biologically inactive in terms of Nrf2 activation. researchgate.netresearchgate.netnih.gov This strongly suggests that the Michael addition capability of the chalcone moiety is essential for its mechanism of action.

Application of this compound as a Mechanistic Probe

The use of this compound is particularly advantageous in these binding studies. The deuterium (B1214612) labeling provides a distinct mass signature that allows for the precise identification and quantification of sofalcone-protein adducts using mass spectrometry. This helps to confirm the covalent binding and to pinpoint the specific sites of modification on the target protein. By using this compound, researchers can differentiate between the administered drug and other cellular components, thereby eliminating ambiguity in the analysis of covalent adduct formation.

Cellular Pathway Modulation Research

The interactions of sofalcone at the molecular level translate into broader effects on cellular signaling pathways. The primary pathway modulated by sofalcone is the Nrf2-HO-1 pathway. imrpress.comimrpress.comresearchgate.net

Activation of this pathway by sofalcone has been observed in various cell types, including human colon carcinoma cells and gastric epithelial cells. imrpress.comresearchgate.net In these cells, sofalcone treatment leads to the nuclear accumulation of Nrf2 and subsequent induction of HO-1 protein expression. researchgate.netresearchgate.net This effect is dependent on the covalent binding to KEAP1, as the reduced, non-reactive form of sofalcone does not trigger this pathway. researchgate.netresearchgate.net

Furthermore, the activation of the Nrf2-HO-1 pathway by sofalcone has been linked to downstream cellular effects, such as an increase in vascular endothelial growth factor (VEGF) in gastric epithelial cells. imrpress.comimrpress.com In the context of pre-eclampsia, sofalcone has been shown to promote the nuclear translocation of Nrf2 in primary trophoblasts and human umbilical vein endothelial cells (HUVECs), leading to a decrease in the secretion of anti-angiogenic factors and suppression of endothelial cell dysfunction. imrpress.comimrpress.com

Table 2: Summary of Cellular Pathway Modulation by Sofalcone

| Cellular Effect | Mechanism | Downstream Consequence | Reference |

| Nrf2 Nuclear Accumulation | Disruption of KEAP1-Nrf2 interaction via covalent binding | Increased transcription of Nrf2 target genes | researchgate.netresearchgate.net |

| HO-1 Protein Induction | Nrf2-mediated gene expression | Cytoprotection and anti-inflammatory effects | imrpress.comresearchgate.net |

| Increased VEGF Secretion | Nrf2-HO-1 dependent pathway | Promotion of angiogenesis in gastric epithelial cells | imrpress.comimrpress.com |

| Decreased sFlt-1 and Endoglin Secretion | Nrf2 activation in trophoblasts | Suppression of endothelial dysfunction in pre-eclampsia models | imrpress.comimrpress.com |

Nuclear Factor-Erythroid 2 (NF-E2) p45-Related Factor 2 (Nrf2)-Heme Oxygenase (HO)-1 Pathway Activation Studies

Sofalcone has been identified as a potent activator of the Nrf2-HO-1 pathway, a critical cellular defense mechanism against oxidative stress. researchgate.net In vitro studies using various cell lines have demonstrated that Sofalcone's protective effects are significantly mediated through this signaling cascade. researchgate.netnih.gov

The mechanism involves Sofalcone's α,β-unsaturated carbonyl group, which acts as a Michael reaction acceptor. researchgate.netnih.gov This chemical feature allows Sofalcone to covalently bind to the Kelch-like ECH-associated protein 1 (KEAP1), a cytosolic protein that sequesters Nrf2 and targets it for degradation under basal conditions. nih.govimrpress.com The binding of Sofalcone to KEAP1 disrupts the Nrf2-KEAP1 complex, leading to the stabilization and nuclear translocation of Nrf2. researchgate.netahajournals.org Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of various cytoprotective and antioxidant enzymes, most notably Heme Oxygenase-1 (HO-1). researchgate.netresearchgate.net

Research in rat gastric epithelial (RGM-1) cells showed that Sofalcone increased HO-1 expression in a time- and concentration-dependent manner, which was directly associated with the nuclear accumulation of Nrf2. nih.gov Similar findings were observed in human colon carcinoma cells, primary human trophoblasts, and human umbilical vein endothelial cells (HUVECs), highlighting the broad applicability of this mechanism. nih.govahajournals.org The induction of HO-1 is crucial, as its products, such as carbon monoxide and biliverdin, have strong anti-inflammatory and antioxidant properties. ahajournals.org Studies have confirmed that a reduced form of Sofalcone, where the Michael acceptor is deactivated, fails to produce these biological effects, underscoring the importance of this specific chemical structure for Nrf2 activation. nih.gov

| Cellular Model | Key Findings | Reference |

|---|---|---|

| Rat Gastric Epithelial (RGM-1) Cells | Increased HO-1 expression and nuclear translocation of Nrf2 in a time- and concentration-dependent manner. | nih.gov |

| Human Colon Carcinoma Cells | Induced HO-1 protein expression dependent on increased nuclear accumulation of Nrf2. Covalently binds to KEAP1. | nih.gov |

| Primary Human Trophoblasts & HUVECs | Potently induced HO-1 mRNA and protein expression. Facilitated Nrf2 nuclear accumulation. | ahajournals.org |

| 3T3-F442A Adipocytes | Increased HO-1 expression. | nih.gov |

Investigation of Inflammatory Mediator Suppression in Cellular Models (e.g., NF-κB, IL-8, TNF-α)

Sofalcone demonstrates significant anti-inflammatory properties by modulating key inflammatory signaling pathways and suppressing the production of pro-inflammatory mediators. patsnap.com Chalcones as a chemical class are recognized for their ability to inhibit nuclear factor-κB (NF-κB), a central regulator of inflammation. imrpress.comresearchgate.net

In a co-culture system of RAW264.7 macrophages and 3T3-F442A adipocytes stimulated with lipopolysaccharide (LPS), Sofalcone was found to strongly suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). nih.gov The suppressive effect on NO production was shown to be dependent on the induction of HO-1, as it was attenuated by an HO-1 inhibitor. nih.gov This links its anti-inflammatory actions back to the Nrf2-HO-1 pathway.

Further studies in HUVECs have shown that Sofalcone can block TNF-α-induced monocyte adhesion and the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), processes critical to the inflammatory cascade in the vasculature. imrpress.comimrpress.com By inhibiting the production of inflammatory cytokines like TNF-α and interleukins, Sofalcone helps to mitigate the inflammatory responses that can lead to tissue damage. patsnap.com The anti-inflammatory properties of chalcones are often attributed to their α,β-unsaturated carbonyl system, which can interact with and inhibit enzymes and transcription factors involved in inflammation. researchgate.net

| Cellular Model | Mediator Suppressed | Key Finding | Reference |

|---|---|---|---|

| RAW264.7 Macrophages & 3T3-F442A Adipocytes (Co-culture) | Nitric Oxide (NO), TNF-α, MCP-1 | Strongly suppressed production of inflammatory mediators; effect on NO was HO-1 dependent. | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | VCAM-1 | Blocked TNF-α-induced monocyte adhesion and VCAM-1 expression. | imrpress.comimrpress.com |

| General Cellular Models | TNF-α, IL-1β | Inhibits the production of inflammatory cytokines. | patsnap.com |

| General Cellular Models | NF-κB | Chalcones as a class are known to suppress NF-κB activation. | imrpress.comresearchgate.net |

Research into Gastric Mucosal Defensive Mechanism Activation in Cellular Systems

The primary therapeutic application of Sofalcone is as a gastric mucosa protective agent, and in vitro research has shed light on the cellular mechanisms behind this effect. patsnap.compatsnap.com These mechanisms extend beyond simple barrier enhancement and involve the active stimulation of cellular repair and defense pathways. patsnap.com

A pivotal finding is that Sofalcone's activation of the Nrf2-HO-1 pathway leads to the increased production of Vascular Endothelial Growth Factor (VEGF) in gastric epithelial cells. researchgate.netnih.gov VEGF is a potent signaling protein that promotes angiogenesis (the formation of new blood vessels), which is vital for healing damaged tissues like gastric ulcers by improving blood flow and the delivery of nutrients. nih.govpatsnap.com Studies using RGM-1 cells demonstrated that inhibiting HO-1, either pharmacologically or with siRNA, blocked the Sofalcone-induced production of VEGF. nih.gov This directly links the cytoprotective Nrf2-HO-1 axis to the stimulation of mucosal repair via VEGF. researchgate.netnih.gov

In addition to the Nrf2-VEGF axis, Sofalcone enhances other classical gastric defensive factors. It has been shown to increase the production of mucus and bicarbonate, which form a protective physicochemical barrier against stomach acid. patsnap.com It also stimulates the synthesis of endogenous prostaglandins, which are crucial signaling molecules that regulate blood flow, mucus secretion, and epithelial cell restitution in the gastric mucosa. patsnap.com

Future Directions and Emerging Research Opportunities for Sofalcone D4

Development of Novel Deuterated Chalcone (B49325) Derivatives for Targeted Biological Research

Chalcones, a class of compounds to which Sofalcone (B1681905) belongs, are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties. researchgate.netnih.govijpsjournal.com The synthesis of deuterated chalcone derivatives, such as Sofalcone-d4, presents a strategic approach to enhance their therapeutic potential and to facilitate detailed mechanistic studies. mdpi.com

The incorporation of deuterium (B1214612) can influence the metabolic fate of these compounds, potentially leading to improved pharmacokinetic profiles. mdpi.com Researchers are exploring continuous-flow synthesis methods to create a variety of deuterium-labeled chalcone analogs. mdpi.comnih.gov This technique allows for precise control over the deuteration process, enabling the selective placement of deuterium atoms within the chalcone scaffold. mdpi.com Such precise labeling is crucial for investigating the structure-activity relationships and metabolic pathways of these bioactive molecules. mdpi.comacs.org

Table 1: Examples of Biologically Active Chalcone Derivatives

| Chalcone Derivative Type | Reported Biological Activity |

|---|---|

| Indole-Chalcone Hybrids | Analgesic and Anti-inflammatory |

| Platinum (IV) Chalcones | Cytotoxic in Cisplatin-Resistant Tumor Cells |

| Metochalcone | Choleretic |

| Sofalcone | Anti-ulcer, Mucoprotective |

This table is based on findings from multiple research studies. acs.orgimrpress.comresearchgate.netresearchgate.net

The development of a library of deuterated chalcones will provide valuable tools for researchers to probe specific biological processes. For instance, these compounds can be used to study enzyme kinetics, receptor binding, and drug metabolism with greater precision. The insights gained from these studies can guide the design of next-generation chalcone-based therapeutics with enhanced efficacy and selectivity. mdpi.com

Exploration of Advanced Mass Spectrometry Techniques for Isotopic Tracer Studies

The use of stable isotope-labeled compounds like this compound is intrinsically linked to advancements in mass spectrometry (MS). bmss.org.uk Mass spectrometry is a powerful analytical technique that allows for the identification and quantification of molecules in a sample. npl.co.uk When combined with isotopic tracers, MS can reveal dynamic information about metabolic pathways and the fate of drugs within a biological system. npl.co.ukpattilab.com

Recent developments in high-resolution mass spectrometry (HRMS) and hybrid MS techniques, such as gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-Pyrolysis-IRMS) and liquid chromatography-high resolution mass spectrometry (LC-HRMS), have significantly expanded the scope of isotopic tracer studies. bmss.org.ukscholaris.ca These advanced methods offer enhanced sensitivity and specificity, enabling the detection and quantification of low-abundance metabolites and their isotopically labeled counterparts. isotopx.comnih.gov

Table 2: Advanced Mass Spectrometry Techniques for Isotopic Tracer Analysis

| Technique | Application in Isotopic Tracer Studies |

|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for confident identification of labeled compounds. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of metabolites and their labeled fragments. |

| Isotope Ratio Mass Spectrometry (IRMS) | Precise measurement of isotope ratios to determine enrichment levels. |

| Mass Spectrometry Imaging (MSI) | Spatially-resolved information about the distribution of labeled compounds in tissues. |

This table highlights key applications of advanced mass spectrometry techniques. npl.co.uk

The application of these techniques with this compound can provide unprecedented insights into its mechanism of action. For example, researchers can trace the absorption, distribution, metabolism, and excretion (ADME) of Sofalcone with high precision. drugfuture.com Furthermore, by tracking the incorporation of deuterium into various metabolites, it is possible to elucidate the specific metabolic pathways that Sofalcone influences. pattilab.com This level of detail is crucial for understanding its cytoprotective and anti-inflammatory effects. imrpress.comnih.gov

Integration of this compound in Systems Biology and Metabolomics Research Paradigms

Systems biology and metabolomics offer a holistic approach to understanding complex biological systems by studying the interactions between various molecular components. nih.gov The integration of stable isotope tracers like this compound into these research paradigms provides a powerful tool to investigate the systemic effects of a compound. pattilab.com

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can be significantly enhanced by the use of isotopic tracers. nih.gov By introducing this compound into a biological system and analyzing the resulting metabolic profiles using techniques like ultra-high performance liquid chromatography-Q exactive orbitrap-mass spectroscopy (UHPLC-QE-MS) and gas chromatography-time-of-flight-mass spectroscopy (GC-TOF-MS), researchers can map the metabolic perturbations induced by the compound. nih.govresearchgate.net

This approach, often referred to as "fluxomics" or "metabolic flux analysis," allows for the quantification of the rates of metabolic reactions, providing a dynamic view of cellular metabolism. pattilab.com In the context of Sofalcone, this could reveal how it modulates pathways related to inflammation, oxidative stress, and cellular protection. imrpress.comnih.govresearchgate.net For example, studies have shown that Sofalcone activates the Nrf2-heme oxygenase-1 (HO-1) pathway, which plays a crucial role in cellular defense. imrpress.comnih.gov Using this compound in metabolomics studies could further elucidate the downstream metabolic consequences of this pathway activation.

The data generated from these studies can be integrated with other "omics" data (e.g., genomics, proteomics) to build comprehensive models of Sofalcone's biological effects. This systems-level understanding is invaluable for identifying novel therapeutic targets and for the development of personalized medicine strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.